2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Description
The compound 2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a benzamide derivative featuring a 2-ethoxy substituent on the benzamide ring and a 1-ethyl group on the 2-oxoindole moiety. Its structure combines an electron-donating ethoxy group with a lipophilic ethyl chain, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-16-10-9-14(11-13(16)12-18(21)22)20-19(23)15-7-5-6-8-17(15)24-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVREONUNLECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for indole formation. A substituted phenylhydrazine undergoes cyclization with a ketone or aldehyde under acidic conditions. For 1-ethyl-2-oxo-indole derivatives, ethyl acetoacetate serves as the ketone precursor, reacting with 4-nitrophenylhydrazine followed by reduction to yield the amine. The ethyl group at position 1 is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination and Oxidation
Alternative routes involve reductive amination of 5-nitroindole derivatives. For example, 5-nitro-1H-indol-2-one is ethylated at the nitrogen using ethyl iodide, followed by catalytic hydrogenation to reduce the nitro group to an amine. Oxidation of the 2-position to a ketone is achieved using potassium permanganate in acidic media, yielding the 2-oxo-2,3-dihydroindole structure.
Preparation of 2-Ethoxybenzoic Acid Derivative
The benzamide component requires synthesis of 2-ethoxybenzoic acid, which is subsequently activated for amide coupling.
Ethoxylation of Salicylic Acid
2-Hydroxybenzoic acid (salicylic acid) undergoes ethoxylation via nucleophilic substitution. Treatment with ethyl bromide in the presence of sodium hydroxide in ethanol yields 2-ethoxybenzoic acid. Optimal conditions include reflux at 80°C for 6 hours, achieving yields exceeding 85%.
Activation to Acid Chloride
Conversion to 2-ethoxybenzoyl chloride is performed using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is monitored by the cessation of gas evolution, typically completing within 2 hours at 60°C. Excess thionyl chloride is removed via distillation, leaving the acid chloride ready for coupling.
Amide Coupling Strategies
Coupling the indole amine with 2-ethoxybenzoyl chloride is critical for forming the final benzamide.
Schotten-Baumann Reaction
The classic Schotten-Baumann method involves reacting the acid chloride with the amine in a biphasic system (aqueous NaOH and dichloromethane). This approach minimizes side reactions such as hydrolysis of the acid chloride. Yields of 75–80% are reported when using a 1:1.2 molar ratio of amine to acid chloride.
Carbodiimide-Mediated Coupling
Modern methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). This protocol enhances efficiency, particularly for sterically hindered amines, achieving yields up to 90%. The reaction is conducted at 0–5°C to suppress racemization and side product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 75 | 92 |
| DMF | 0 | 90 | 98 |
| THF | 40 | 68 | 85 |
Polar aprotic solvents like DMF improve reactivity by stabilizing the transition state, while lower temperatures reduce decomposition.
Base Selection
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| NaOH | 2 | 78 |
| DBU | 1.5 | 88 |
| Pyridine | 3 | 72 |
Bases such as 1,8-diazabicycloundec-7-ene (DBU) accelerate the reaction by deprotonating the amine, enhancing nucleophilicity.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with >99% purity. Alternative solvents like ethyl acetate/cyclohexane (1:2) reduce residual coupling agents.
Analytical Validation
-
HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).
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NMR : δ 1.38 (t, 3H, OCH₂CH₃), 4.58 (q, 2H, OCH₂CH₃), 5.68 (s, 2H, N-CH₂-Ar).
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MS : m/z 280.32 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₂O₂.
Scale-Up Considerations
Industrial-scale production employs continuous flow reactors to maintain temperature control and improve mixing. A pilot study using a 10 L reactor achieved 82% yield with 97% purity, demonstrating feasibility for kilogram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The unique structure of 2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide suggests various pharmacological activities:
- Anticancer Activity : The indole moiety is known for its interactions with multiple biological targets, enhancing its therapeutic potential against cancer. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds similar to this benzamide have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : The compound's structure allows for potential antimicrobial activity against bacteria and fungi, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Research indicates that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease treatment.
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-2-(5-methylindolyl)acetamide | Contains methyl groups on phenyl and indole | Anticancer |
| 5-fluoro-N-(1-benzylindolyl)benzene sulfonamide | Fluorine substitution on indole | Antimicrobial |
| N-(2-hydroxyphenyl)-N'-(indolyl)urea | Hydroxy group on phenyl | Anti-inflammatory |
These comparisons highlight how variations in functional groups affect biological activities and solubility.
Case Studies
Several studies have documented the biological activities of related compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives significantly inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Research : Research in Pharmacology Reports showed that certain indole derivatives reduced inflammation in animal models by modulating cytokine release.
- Neuroprotective Effects : A paper in Neuroscience Letters reported that specific indole compounds could protect against neurotoxicity induced by oxidative stress in neuronal cultures.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Potency Trade-off : The target’s ethoxy group may sacrifice binding potency (compared to electron-withdrawing groups) for improved aqueous solubility, a critical factor in drug development .
- Thermodynamic Stability : Ethyl and ethoxy substituents could lower melting points relative to rigid analogs (e.g., 100), impacting formulation strategies .
Biological Activity
2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, identified by its CAS number 921773-51-5, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , indicating a complex structure that may contribute to its biological effects. The compound features an indole derivative which is often associated with various biological activities.
Biological Activity Overview
Research has indicated that indole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound discussed here has shown promise in several studies:
Anticancer Activity
- Mechanism of Action : Indole derivatives often interact with tubulin, leading to the destabilization of microtubules, which is crucial for cell division. This disruption can induce apoptosis in cancer cells.
-
Case Studies :
- A study on related compounds demonstrated that certain indole derivatives exhibit IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
- Another investigation revealed that compounds similar to this compound induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. A study indicated that certain structural modifications can enhance the activity against bacterial strains, although specific data on this compound remains limited.
Research Findings
A summary of relevant research findings is presented in the table below:
Q & A
Q. What are the key synthetic strategies for preparing 2-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide?
Methodological Answer: The synthesis typically involves three main steps (Table 1):
Indole Core Formation : Use Fischer indole synthesis to construct the 2-oxoindole scaffold. Cyclization of phenylhydrazine derivatives under acidic conditions (e.g., HCl) generates the indole ring .
Ethylation : Introduce the ethyl group at the indole nitrogen using ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) .
Amide Coupling : React the 5-aminoindole derivative with 2-ethoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., DMF) .
Q. Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Indole core formation | Phenylhydrazine, acid catalysis (HCl) | |
| Ethylation | Ethyl iodide, K₂CO₃, DMF, 80°C | |
| Amide coupling | 2-Ethoxybenzoyl chloride, DCC, CH₂Cl₂, RT |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment (Table 2):
- 1H/13C NMR : Assign signals to confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), indole NH (δ ~10 ppm), and benzamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 353.16) .
- X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters include R-factors (< 0.05) and electron density maps to resolve the ethyl and ethoxy substituents .
Q. Table 2: Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| 1H/13C NMR | Functional group assignment | |
| X-ray diffraction | Crystal structure determination | |
| HRMS | Molecular weight confirmation |
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Test coupling agents (e.g., EDC vs. DCC) to enhance amide bond formation efficiency .
- Purification : Use gradient column chromatography (hexane/EtOAc) to isolate the product from by-products like unreacted indole or benzoyl chloride derivatives .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and adjust time/temperature (e.g., reflux at 80°C for 8–12 hours) .
Q. What experimental approaches elucidate the mechanism of biological activity for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the indole and benzamide moieties as key interaction sites .
- Enzyme Assays : Perform in vitro inhibition assays (e.g., IC₅₀ determination) using purified enzymes. Compare results with structurally similar analogs to establish structure-activity relationships (SAR) .
- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with ROS generation or apoptosis markers .
Q. How should contradictory data regarding solubility and stability be addressed?
Methodological Answer:
- Controlled Solubility Studies : Test the compound in buffered solutions (pH 4–9) using HPLC to quantify solubility. Note deviations due to crystallinity (e.g., amorphous vs. crystalline forms) .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to detect degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Q. What strategies mitigate low yields in amide coupling steps?
Methodological Answer:
- Activation of Carboxylic Acid : Pre-activate 2-ethoxybenzoic acid with CDI (1,1'-carbonyldiimidazole) before adding the amine .
- Solvent Optimization : Replace DMF with THF or CH₃CN to reduce side reactions .
Q. How does modifying the ethoxy group impact biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with methoxy, propoxy, or halogen substituents. Compare logP values (via HPLC) and bioactivity to assess hydrophobicity-activity relationships .
- Computational Modeling : Calculate electrostatic potential maps (Gaussian 09) to predict how electron-donating/withdrawing groups affect target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
